2-Bromo-4-methylphenyl isothiocyanate
Overview
Description
2-Bromo-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol . It is a derivative of phenyl isothiocyanate, where a bromine atom and a methyl group are substituted at the 2 and 4 positions of the benzene ring, respectively. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-Bromo-4-methylphenyl isothiocyanate can be achieved through several methods:
From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: In this method, the corresponding amine reacts with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Chemical Reactions Analysis
2-Bromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: It can react with amines to form thiourea derivatives.
Common reagents used in these reactions include dimethylbenzene as a solvent and nitrogen for protection during the reaction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-methylphenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugate Chemistry: Due to its electrophilic nature, it is used in bioconjugate chemistry for labeling and modifying biomolecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is utilized in bioconjugate chemistry to label and modify biomolecules. The compound can also affect membrane integrity and enzymes involved in redox balance and metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
2-Bromo-4-methylphenyl isothiocyanate can be compared with other isothiocyanate derivatives such as:
Phenyl isothiocyanate: Lacks the bromine and methyl substitutions, making it less reactive in certain conditions.
4-Methylphenyl isothiocyanate: Lacks the bromine substitution, which can affect its reactivity and applications.
2-Bromo-phenyl isothiocyanate: Lacks the methyl substitution, influencing its chemical properties and uses.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitutions.
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSCOWMTPPFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172835 | |
Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-39-5 | |
Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19241-39-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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